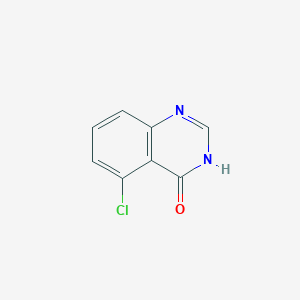

5-Chloro-3H-quinazolin-4-one

Description

The exact mass of the compound 5-Chloro-3H-quinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326554 | |

| Record name | 5-Chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60233-66-1 | |

| Record name | 5-Chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3H-quinazolin-4-one (CAS No. 60233-66-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, characterization, and the broad spectrum of biological activities associated with its quinazolinone core, offering field-proven insights and detailed methodologies.

Core Compound Identity and Physicochemical Properties

5-Chloro-3H-quinazolin-4-one is a substituted derivative of quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring. The presence of a chlorine atom at the 5-position and a carbonyl group at the 4-position defines its unique chemical architecture and influences its reactivity and biological profile.

| Property | Value | Source |

| CAS Number | 60233-66-1 | [1] |

| Molecular Formula | C₈H₅ClN₂O | |

| Molecular Weight | 180.59 g/mol | |

| Appearance | Likely a solid at room temperature | General knowledge |

| Canonical SMILES | C1=CC=C2C(=C1Cl)N=CNC2=O | |

| InChI | InChI=1S/C8H5ClN2O/c9-5-3-1-2-4-6(5)11-7(12)10-8(4)13/h1-3,7H,(H,11,12) |

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one skeleton is widely recognized as a "privileged structure" in drug discovery. This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[2] Naturally occurring and synthetic quinazolinones have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3][4]

The versatility of the quinazolinone core allows for extensive chemical modification at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This adaptability has made it a cornerstone for the development of numerous clinically approved drugs and investigational new drug candidates.

Synthesis of 5-Chloro-3H-quinazolin-4-one: A Methodological Approach

The synthesis of 5-Chloro-3H-quinazolin-4-one typically proceeds via the cyclization of a suitably substituted anthranilic acid derivative. The most common and direct approach involves the reaction of 2-amino-6-chlorobenzoic acid with formamide. This method, a variation of the Niementowski reaction, provides a straightforward route to the desired quinazolinone core.

}

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized representation based on established methods for quinazolinone synthesis. Optimization of reaction conditions may be necessary.

Materials:

-

2-amino-6-chlorobenzoic acid

-

Formamide

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-chlorobenzoic acid and an excess of formamide.

-

Heating: Heat the reaction mixture to a temperature between 120°C and 160°C. The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Reaction Monitoring: Periodically take aliquots of the reaction mixture to monitor the consumption of the starting material and the formation of the product by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining formamide.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-Chloro-3H-quinazolin-4-one.

-

Drying: Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-3H-quinazolin-4-one relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and quinazolinone ring substituents. A characteristic singlet for the proton at the 2-position and a broad singlet for the N-H proton are also anticipated.

-

¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon at a downfield chemical shift.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1700 cm⁻¹. N-H stretching and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.59 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns can provide further structural confirmation.

}

Potential Applications in Drug Discovery and Development

While specific biological data for 5-Chloro-3H-quinazolin-4-one is not extensively published, the broader class of quinazolinone derivatives has been a fertile ground for drug discovery. The presence of the chloro substituent at the 5-position can significantly impact the compound's electronic properties and its ability to interact with biological targets.

Potential Areas of Investigation:

-

Anticancer Activity: Many quinazolinone derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (e.g., EGFR), cell cycle arrest, and induction of apoptosis.[4] The specific substitution pattern of 5-Chloro-3H-quinazolin-4-one makes it a candidate for screening against a panel of cancer cell lines.

-

Enzyme Inhibition: The quinazolinone scaffold is a known inhibitor of several enzymes implicated in disease. For instance, derivatives have been developed as inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in cancer therapy.[5]

-

Antimicrobial and Antiviral Activity: The quinazolinone nucleus is also a key component of compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2]

-

Central Nervous System (CNS) Activity: Certain quinazolinone derivatives have shown activity as anticonvulsants and sedatives, indicating their potential to modulate CNS pathways.

The strategic importance of 5-Chloro-3H-quinazolin-4-one lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules.[6] Its well-defined structure and reactivity make it an ideal starting point for the generation of compound libraries for high-throughput screening in various disease models.

Conclusion

5-Chloro-3H-quinazolin-4-one, identified by CAS number 60233-66-1, is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is accessible through established methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. As a member of the privileged quinazolinone family, it represents a promising scaffold for the design and development of novel therapeutic agents targeting a wide range of diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

The Strategic Importance of 5-Chloro-3H-quinazolin-4-one in Advanced Organic Synthesis. (2026-01-29). Available from: [Link].

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. Available from: [Link].

-

Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers. (2023-09-24). Available from: [Link].

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link].

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. (2025-08-01). Available from: [Link].

-

Synthesis of quinazolin-4(3H)-ones 5a–d. ResearchGate. Available from: [Link].

-

Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available from: [Link].

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health. Available from: [Link].

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. (2024-11-12). Available from: [Link].

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health. Available from: [Link].

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link].

Sources

- 1. 60233-66-1|5-Chloro-3H-quinazolin-4-one|BLD Pharm [bldpharm.com]

- 2. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]

- 3. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

5-Chloro-3H-quinazolin-4-one: Synthesis Pathway & Technical Guide

Executive Summary & Strategic Importance

The 5-chloro-3H-quinazolin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical core for various kinase inhibitors (e.g., PI3K, EGFR) and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its 6-, 7-, or 8-substituted counterparts, the 5-chloro isomer presents unique steric and electronic challenges due to the peri-interaction between the chlorine atom at position 5 and the carbonyl oxygen at position 4.

This guide details the definitive synthesis pathways for 5-chloro-3H-quinazolin-4-one, prioritizing the Niementowski Quinazolinone Synthesis as the "Gold Standard" for scalability and reliability. It addresses the specific regiospecificity required to ensure the chlorine atom ends up at the 5-position, a common point of confusion in quinazoline nomenclature.

Retrosynthetic Analysis & Regiochemistry

To synthesize 5-chloro-3H-quinazolin-4-one, one must start with the correct anthranilic acid derivative. The numbering shift during cyclization is critical.

-

Target: 5-Chloro-3H-quinazolin-4-one

-

Precursor: 2-Amino-6-chlorobenzoic acid (6-Chloroanthranilic acid)

-

Reagent: Formamide (provides C-2 and N-1)

Chemical Logic: The carboxylic acid carbon (C-1 of anthranilic acid) becomes the carbonyl carbon (C-4) of the quinazolinone. Consequently, the substituent at the C-6 position of the benzene ring (ortho to the acid, meta to the amine) becomes the C-5 substituent in the fused bicyclic system.

Figure 1: Retrosynthetic breakdown illustrating the origin of the 5-chloro substituent from the 6-position of the anthranilic acid precursor.

Primary Pathway: The Niementowski Condensation

Methodology: Thermal Cyclocondensation Scale: Gram to Kilogram Estimated Yield: 75–85%

The classical Niementowski reaction remains the most robust method for synthesizing the unsubstituted 3H-quinazolin-4-one core. It involves the condensation of anthranilic acid with formamide at elevated temperatures.

Reaction Mechanism

The reaction proceeds via a dual condensation pathway:

-

Amidation: Thermal formation of the formamidine intermediate or direct amidation of the carboxylic acid (less likely first).

-

Cyclodehydration: The amino group attacks the formamide carbonyl (or formimidate intermediate), followed by ring closure and loss of water.

Figure 2: Mechanistic flow of the Niementowski condensation.

Detailed Experimental Protocol

Reagents:

-

2-Amino-6-chlorobenzoic acid (1.0 equiv) [CAS: 2148-56-3]

-

Formamide (5.0 – 10.0 equiv) [Acts as solvent and reagent]

-

Ammonium Acetate (0.1 equiv) [Optional catalyst to accelerate rate]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-amino-6-chlorobenzoic acid (10.0 g, 58.3 mmol) and formamide (25 mL, ~630 mmol).

-

Reaction: Heat the mixture to 140–150°C (oil bath temperature). The solid will dissolve, forming a dark solution.

-

Note: The 5-chloro substituent exerts steric hindrance; higher temperatures (up to 150°C) are often required compared to the unsubstituted parent (120°C).

-

-

Monitoring: Monitor by TLC (Eluent: 10% Methanol in DCM) or LC-MS. Reaction typically completes in 4–6 hours.

-

Quench & Workup:

-

Cool the reaction mixture to ~80°C.

-

Slowly pour the mixture into ice-cold water (100 mL) with vigorous stirring.

-

A precipitate will form immediately. Stir for 30 minutes to ensure complete granulation.

-

-

Isolation: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Water (3 x 20 mL) to remove excess formamide.

-

Cold Ethanol (1 x 10 mL) to remove organic impurities.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF/Water if solubility is an issue.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Data:

-

Appearance: Off-white to pale beige powder.

-

1H NMR (DMSO-d6, 400 MHz):

12.4 (br s, 1H, NH), 8.15 (s, 1H, H-2), 7.75 (t, 1H, H-7), 7.60 (dd, 1H, H-8), 7.45 (dd, 1H, H-6). Note: H-2 singlet is characteristic of the quinazolinone ring.

Alternative Pathway: Microwave-Assisted Synthesis

Methodology: High-Speed Cyclization Scale: Milligram to Gram (Library Generation) Benefit: Drastically reduced reaction time (minutes vs. hours).

For high-throughput synthesis or rapid analog generation, microwave irradiation is superior.

Protocol:

-

In a 10 mL microwave vial, combine 2-amino-6-chlorobenzoic acid (500 mg) and formamide (2 mL).

-

Add a catalytic amount of Ammonium Acetate (20 mg).

-

Seal the vial and irradiate at 150°C for 15 minutes (Power: 150W, Max Pressure: 250 psi).

-

Cool to room temperature.

-

Precipitate with water (5 mL), filter, and wash as described in the classical method.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact on Quality/Yield |

| Temperature | 140–150°C | Critical. Below 130°C, the intermediate N-formyl species may accumulate without cyclizing. Above 160°C, degradation/tarring occurs. |

| Stoichiometry | Formamide Excess (5-10x) | Formamide acts as the solvent. Insufficient volume leads to poor stirring and localized overheating. |

| Water Content | Anhydrous preferred | Water inhibits the dehydration step (Schiff base formation). Ensure formamide is dry. |

| pH Control | Neutral/Slightly Acidic | The reaction is self-catalyzed, but adding catalytic NH4OAc helps. Avoid strong bases which can hydrolyze the product. |

Troubleshooting Table:

-

Problem: Reaction stalls at intermediate (observed by LC-MS).

-

Solution: Increase temperature to 155°C or add 0.5 equiv of Ammonium Acetate.

-

-

Problem: Product is sticky/gummy upon water addition.

-

Solution: The formamide was not fully removed. Triturate the gum with cold ethanol or diethyl ether to induce crystallization.

-

-

Problem: Low Yield.

-

Solution: Check the quality of 2-amino-6-chlorobenzoic acid. Decarboxylation of the starting material can occur if heated too rapidly before formamide reacts.

-

References

- Niementowski, S. (1895). "Ueber die Einwirkung von Formamid auf Anthranilsäure." Journal für Praktische Chemie, 51(1), 564–572.

- Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydro-3H-quinazolin-4-ones." Tetrahedron, 61(43), 10153-10202. [Comprehensive Review of Quinazolinone Synthesis]

- Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 44(24), 4455-4458.

- Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. [Discussion on Chloro-substituted Quinazoline Scaffolds]

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Quinazoline Derivatives." [Technical Protocol Reference]

Sources

The Pharmacological Potential of 5-Chloro-3H-quinazolin-4-one: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, 5-Chloro-3H-quinazolin-4-one emerges as a significant core structure, lending its potent pharmacological properties to a variety of substituted analogues. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from the 5-Chloro-3H-quinazolin-4-one nucleus, offering valuable insights for researchers, scientists, and professionals in drug development.

The Quinazolinone Core: A Privileged Scaffold

Quinazolinones, bicyclic heterocyclic compounds, are integral to numerous natural and synthetic molecules with diverse therapeutic applications. Their rigid structure and ability to interact with various biological targets have made them a "privileged scaffold" in drug discovery. The introduction of a chloro group at the 5-position of the 3H-quinazolin-4-one ring system can significantly influence the molecule's electronic properties and binding interactions, often enhancing its biological efficacy.

Synthesis of 5-Chloro-3H-quinazolin-4-one and its Derivatives

The synthesis of the 5-Chloro-3H-quinazolin-4-one core and its derivatives typically involves multi-step reaction sequences. A common and efficient method is the condensation of the appropriately substituted anthranilic acid or its amide with a suitable cyclizing agent.

General Synthesis Protocol

A widely employed method for synthesizing quinazolin-4(3H)-ones involves the reaction of an anthranilamide with an aldehyde.[1] This can be achieved through various catalytic systems. A general, environmentally benign protocol utilizes an aerobic oxidation in a solvent like dimethyl sulfoxide (DMSO).[1]

Step-by-step Methodology:

-

To a solution of 2-amino-5-chlorobenzamide (1 equivalent) and a selected aldehyde (1 equivalent) in DMSO, a catalytic amount of a suitable acid (e.g., acetic acid) is added.[1]

-

The reaction mixture is heated in an open flask at approximately 120°C for a specified duration, typically several hours.[1]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the solid product.

-

The solid is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

This protocol offers a straightforward and environmentally friendly approach to synthesizing a variety of 2-substituted 5-Chloro-3H-quinazolin-4-one derivatives.

Simplified EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Derivatives of 5-Chloro-3H-quinazolin-4-one have been designed as potent EGFR inhibitors. For instance, novel 3-methyl-quinazolinone derivatives have shown high antitumor activities against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range against EGFRwt-TK. [3]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The cytotoxic effects of novel compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [4]This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment. [5]2. Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., a 5-Chloro-3H-quinazolin-4-one derivative) and incubated for a specific period (e.g., 24-72 hours). [5]3. MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 (Lung) | Not specified, but high activity | [3] |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | PC-3 (Prostate) | Not specified, but high activity | [3] |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | SMMC-7721 (Liver) | Not specified, but high activity | [3] |

| Quinazolinone-based derivative | NCI-H460 (Lung) | 0.789 (GI50) | [2] |

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Quinazolinone derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi. [6]

Mechanism of Action: Targeting DNA Gyrase

One of the key mechanisms of antibacterial action for quinazolinones is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication, repair, and recombination. [7]By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. [8]The broth microdilution method is a widely used and accurate technique for determining MIC values. [8] Broth Microdilution Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth. [9][10]2. Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth. [8]3. Inoculation: Each well is inoculated with the prepared microbial suspension. [9][10]4. Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth. [8]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have been shown to possess significant anti-inflammatory properties.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

A standard and widely used in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. [6][11]Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.

Experimental Protocol:

-

Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound (a 5-Chloro-3H-quinazolin-4-one derivative) is administered to the animals, usually orally or intraperitoneally. [12]3. Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal. [6][12]4. Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals after the carrageenan injection using a plethysmometer or calipers. [12]5. Calculation of Inhibition: The percentage inhibition of edema in the treated group is calculated by comparing it with the control group that received only the vehicle. [11] Studies on various quinazolinone derivatives have demonstrated their ability to significantly reduce paw edema in this model, indicating their potential as anti-inflammatory agents. [13][14]

Workflow for the carrageenan-induced paw edema assay.

Future Perspectives and Conclusion

The 5-Chloro-3H-quinazolin-4-one scaffold represents a highly promising platform for the development of novel therapeutic agents. While much of the existing research focuses on its derivatives, the consistent and potent biological activities observed underscore the importance of this core structure. Future research should aim to:

-

Synthesize and evaluate a broader range of derivatives with diverse substitutions to establish more detailed structure-activity relationships (SAR).

-

Conduct in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Perform comprehensive preclinical and clinical studies to assess the safety and efficacy of the most promising candidates.

References

-

Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2515. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2018). EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 8(11), 001-010. Available from: [Link]

- CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.

-

European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Available from: [Link]

-

Gothwal, A., et al. (2023). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 13(4), 2815. Available from: [Link]

-

Hassan, A. S., et al. (2021). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 14(3), 209-248. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Video]. YouTube. Available from: [Link]

-

Khabnadideh, S., et al. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 23(1), 58-63. Available from: [Link]

-

Liu, Z., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9875-9884. Available from: [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]

-

Posadas, I., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Journal of Inflammation Research, 10, 1-9. Available from: [Link]

-

Rubin Lab. (2020). MIC (Broth Microdilution) Testing. [Video]. YouTube. Available from: [Link]

-

Sadeghpour, H., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. DARU Journal of Pharmaceutical Sciences, 25(1), 14. Available from: [Link]

- Singh, P., et al. (2014). In vivo anti-inflammatory activity by carrageenan induced hind paw edema of some novel benzoxazolinone-containing 1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.

-

Sun, W., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of the Chinese Chemical Society, 67(5), 856-866. Available from: [Link]

-

Taha, E. A., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 15(10), 1234. Available from: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Xia, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. Available from: [Link]

-

Yakaiah, P., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). Available from: [Link]

-

Zaki, R. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4791. Available from: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-3H-quinazolin-4-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-3H-quinazolin-4-one scaffold represents a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of its derivatives and analogs. We delve into detailed synthetic methodologies, explore their diverse pharmacological profiles, including anticancer and anti-inflammatory properties, and elucidate the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical entity.

Introduction: The Quinazolinone Core in Drug Discovery

Quinazolinones, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring, have long been a subject of intense interest in medicinal chemistry.[1] Their inherent drug-like properties and synthetic tractability have led to the development of numerous clinically approved drugs and a vast library of biologically active molecules.[2] The 4(3H)-quinazolinone isomer is particularly prominent, serving as the foundational structure for a wide array of therapeutic agents.[3]

The introduction of a chlorine atom at the 5-position of the quinazolinone ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can significantly impact its interaction with biological targets, leading to enhanced potency and selectivity. This guide will specifically focus on the unique attributes and therapeutic promise of 5-chloro-3H-quinazolin-4-one derivatives.

Synthesis of the 5-Chloro-3H-quinazolin-4-one Scaffold and Its Derivatives

The construction of the 5-chloro-3H-quinazolin-4-one core and its subsequent derivatization are pivotal to exploring its therapeutic potential. Various synthetic strategies have been developed, offering flexibility in accessing a diverse range of analogs.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the 5-chloro-3H-quinazolin-4-one core involves a two-step process starting from 2-amino-6-chlorobenzoic acid. This approach first forms a benzoxazinone intermediate, which is then converted to the desired quinazolinone.

Experimental Protocol: Synthesis of 5-Chloro-3H-quinazolin-4-one

-

Step 1: Formation of 8-Chloro-2-substituted-4H-benzo[d][1][3]oxazin-4-one.

-

To a solution of 2-amino-6-chlorobenzoic acid in a suitable solvent (e.g., pyridine), add an acyl chloride (R1COCl) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The resulting benzoxazinone intermediate can be isolated by precipitation and filtration.[1]

-

-

Step 2: Formation of 5-Chloro-2-substituted-3H-quinazolin-4-one.

-

The isolated benzoxazinone is then reacted with a primary amine (R2NH2) in a solvent such as pyridine or DMF.[1]

-

Heating the reaction mixture facilitates the ring-opening of the benzoxazinone and subsequent cyclization to form the 2,3-disubstituted-5-chloro-4(3H)-quinazolinone.

-

This versatile method allows for the introduction of various substituents at the 2 and 3-positions, enabling the generation of diverse chemical libraries for biological screening.[1]

Alternative Synthetic Routes:

-

One-Pot Syntheses: Several one-pot procedures have been developed for the efficient synthesis of quinazolinones, often utilizing microwave assistance to accelerate reaction times and improve yields.[4] These methods typically involve the condensation of an anthranilic acid derivative, an orthoester, and an amine.[5]

-

From Isatoic Anhydride: Substituted isatoic anhydrides can also serve as starting materials for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones through multicomponent reactions.[5]

Figure 1: General two-step synthesis of 2,3-disubstituted 5-chloro-3H-quinazolin-4-ones.

Biological Activities and Therapeutic Applications

Derivatives of 5-chloro-3H-quinazolin-4-one exhibit a wide spectrum of pharmacological activities, with anticancer and anti-inflammatory effects being the most prominent.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[6] The introduction of a 5-chloro substituent can enhance the anticancer potency of these derivatives.

Mechanism of Action:

The anticancer activity of 5-chloro-3H-quinazolin-4-one derivatives is often attributed to their ability to inhibit various molecular targets crucial for cancer cell proliferation, survival, and metastasis. These include:

-

Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed or mutated in various cancers.[7]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Certain 5-chloro-quinazolinone derivatives have been shown to inhibit key components of this pathway.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some quinazolinone derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

-

Induction of Apoptosis: Many 5-chloro-quinazolinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.

Structure-Activity Relationship (SAR):

The substitution pattern on the 5-chloro-3H-quinazolin-4-one core plays a critical role in determining the anticancer activity and target selectivity.

-

Substitution at Position 2: The nature of the substituent at the 2-position significantly influences the potency and selectivity of the compound. Aromatic and heteroaromatic groups are commonly employed and can engage in crucial interactions with the target protein.

-

Substitution at Position 3: The substituent at the 3-position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also contribute to target binding.

Table 1: Anticancer Activity of Selected 5-Chloro-3H-quinazolin-4-one Derivatives

| Compound ID | R1-Substituent (Position 2) | R2-Substituent (Position 3) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-chlorophenyl | 4-methoxyphenyl | Various | Broad-spectrum | [9] |

| 2 | 4-methoxyphenyl | 4-chlorophenyl | Various | Broad-spectrum | [9] |

| 3 | 4-chlorophenyl | benzyl | Various bacterial and fungal strains | MICs: 18.3-30.1 µg/mL | [10] |

| 4 | 2,3,4-trisubstituted | - | Mammalian cancer cell line | 0.4 | [6] |

| 5 | Thiazole group | - | - | 0.3 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloro-3H-quinazolin-4-one derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Mechanism of anti-inflammatory action of 5-chloro-3H-quinazolin-4-one derivatives via inhibition of COX and LOX pathways.

Future Perspectives and Conclusion

The 5-chloro-3H-quinazolin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of this core, make it an attractive starting point for drug discovery campaigns. Future research in this area should focus on:

-

Lead Optimization: Further derivatization of potent 5-chloro-3H-quinazolin-4-one hits to improve their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds to identify novel drug targets and pathways.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer and inflammatory diseases to translate in vitro findings to in vivo efficacy.

-

Development of Drug Delivery Systems: Formulation of potent derivatives into suitable drug delivery systems to enhance their bioavailability and therapeutic index.

References

-

Pele, R., Marc, G., Tiperciuc, B., & Oniga, O. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(1), 123. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Retrieved from [Link]

-

Hassan, A. S., El-Sayed, M. A., & Abdel-Aziz, M. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18833. [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of the COX-2 inhibitory properties of the synthesized.... Retrieved from [Link]

-

Al-Suhaimi, E. A., & Al-Salahi, R. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]

-

ResearchGate. (n.d.). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Retrieved from [Link]

-

Dash, S. P., Panda, J., & Tripathy, S. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 18. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Molecular docking study of hybrids of quinazolin-4(3H)-one as anticancer agents. Retrieved from [Link]

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Azab, A. S. (2013). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4 (3H)-ones. Archiv der Pharmazie, 346(11), 834-844. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2016). Design, synthesis of 2, 3-disubstitued 4 (3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & medicinal chemistry, 24(16), 3831-3843. [Link]

-

Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2020). Synthesis, inhibitory activity and in silico docking of dual COX/5-LOX inhibitors with quinone and resorcinol core. Bioorganic & medicinal chemistry, 28(20), 115714. [Link]

-

Al-Ghorbani, M., El-Gamal, M., & Anbar, A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Pharmacy & Pharmaceutical Sciences, 20, 233-257. [Link]

-

Krátký, M., Stariat, J., & Vinšová, J. (2020). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Molecules, 25(11), 2636. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2018). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4 (3H)-one Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2354-2364. [Link]

-

El-Sayed, M. A., Abdel-Aziz, M., & Hassan, A. S. (2021). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds, 1-15. [Link]

-

Asif, M. (2014). A review on some synthetic methods of 4 (3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Org. Commun, 7(1), 1-29. [Link]

-

Pele, R., Marc, G., Tiperciuc, B., & Oniga, O. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4 (3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 11(11), 2138. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

-

Liu, J. F., Lee, J., Dalton, A. M., Bi, G., Yu, L., Baldino, C. M., ... & Brown, M. (2005). Microwave-assisted one-pot synthesis of 2, 3-disubstituted 3H-quinazolin-4-ones. Tetrahedron letters, 46(8), 1241-1244. [Link]

-

Le, T. N., & Le, T. H. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of medicinal chemistry, 60(24), 10113-10128. [Link]

-

Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Azab, A. S. (2013). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4 (3H)-ones. Archiv der Pharmazie, 346(11), 834-844. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Profiling of 5-Chloro-3H-quinazolin-4-one

[1][2]

Molecular Weight:1Executive Summary & Structural Significance[2][3]

5-Chloro-3H-quinazolin-4-one (often referred to as 5-chloro-4(3H)-quinazolinone) represents a critical scaffold in medicinal chemistry, distinct from its 6-, 7-, and 8-chloro isomers due to the specific steric and electronic influence of the chlorine atom at the peri-position (C5) relative to the carbonyl group (C4).[2][1]

This guide provides a rigorous technical analysis of its spectroscopic signature. Unlike generic databases, we synthesize data from synthetic precursors and 2-substituted analogs to provide a high-fidelity predictive model for researchers.[2][1] The 5-chloro substitution imposes a unique desymmetrization on the benzenoid ring, creating a diagnostic AMX spin system in

Synthetic Origin & Isomer Confirmation

To understand the spectroscopy, one must validate the synthesis.[3] The regiochemistry is established by the precursor.[1][3] The 5-chloro isomer is exclusively synthesized from 2-amino-6-chlorobenzoic acid (also known as 6-chloroanthranilic acid).[2][1]

-

Note on Numbering: The "6-chloro" on the anthranilic acid becomes the "5-chloro" on the quinazolinone ring system due to IUPAC numbering priorities shifting upon heterocycle closure.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway establishing the regiochemistry of the 5-chloro isomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The

Solvent: DMSO-

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| NH | 12.45 – 12.60 | Broad Singlet | - | Lactam NH (Exchangeable with D |

| H-2 | 8.10 – 8.20 | Singlet | - | Characteristic azomethine proton (N=CH-N).[2][1] |

| H-5 | - | - | - | Absent (Substituted by Cl).[2][1] |

| H-8 | 7.60 – 7.70 | Doublet (d) | ~8.0 | Ortho to N1.[2][1] Typically deshielded by the ring nitrogen.[1][3] |

| H-7 | 7.65 – 7.75 | Triplet (t) | ~8.0 | Meta to Cl.[2][1] Coupling with H6 and H8. |

| H-6 | 7.50 – 7.60 | Doublet (d) | ~7.0 - 8.0 | Ortho to Cl.[2][1] Shielded relative to H8; doublet due to H7 coupling.[1] |

Technical Insight: In 2-substituted analogs (e.g., 5-chloro-2-phenylquinazolin-4(3H)-one), the H6-H7-H8 pattern is preserved.[2][1] Literature reports for the 2-phenyl derivative show H6 at 7.55 ppm, H7 at 7.69 ppm, and H8 at 7.63 ppm.[1][3] For the unsubstituted H-2 core, the H-2 singlet at ~8.15 ppm is the diagnostic peak confirming the lack of substitution at the 2-position.[2][1]

Carbon-13 NMR ( C NMR)[2][5][6]

The

| Carbon | Shift ( | Type | Assignment Note |

| C-4 | 159.0 – 161.0 | C=O[2][1] | Carbonyl.[2][1][4] Slightly shielded compared to parent (162 ppm) due to steric/field effects of 5-Cl. |

| C-2 | 145.0 – 148.0 | CH | Azomethine carbon.[2][1] |

| C-8a | 148.0 – 150.0 | Cq | Bridgehead carbon (adjacent to N).[2][1] |

| C-5 | 131.0 – 133.0 | C-Cl | Diagnostic. Quaternary carbon attached to Chlorine. |

| C-7 | 132.0 – 134.0 | CH | Aromatic CH. |

| C-8 | 126.0 – 128.0 | CH | Aromatic CH. |

| C-6 | 127.0 – 129.0 | CH | Aromatic CH. |

| C-4a | 118.0 – 120.0 | Cq | Bridgehead carbon (adjacent to C=O).[2][1] |

Mass Spectrometry (MS)[8]

The mass spectrum provides immediate confirmation of the halogen presence via the isotope pattern.[1][3]

-

Ionization Mode: EI (70 eV) or ESI (+).

-

Molecular Ion (

): 180.01 (100%) and 182.01 (32%). -

Isotope Ratio: The characteristic 3:1 ratio of

:

Fragmentation Pathway (EI): The primary fragmentation involves the Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring, often ejecting HCN or CO.[1]

Figure 2: Predicted EI-MS fragmentation pathway for 5-chloro-3H-quinazolin-4-one.[2][1]

Infrared Spectroscopy (FT-IR)

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific impurities related to the 5-chloro isomer synthesis must be monitored.

References

-

Crystal Structure & General Data

-

NMR of 5-Chloro Derivatives

-

Mass Spectrometry Fragmentation

-

Salem, M. A. I., et al. (2012).[3] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. (Establishes the fragmentation rules for halogenated quinazolinones).

-

-

General Quinazolinone Spectroscopy

Sources

- 1. researchgate.net [researchgate.net]

- 2. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]

- 3. tsijournals.com [tsijournals.com]

- 4. 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | C8H5ClN2O3 | CID 44392193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Chloro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the mass spectrometric analysis of 5-Chloro-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a robust and scientifically sound analytical approach. This document is structured to empower researchers to develop and interpret high-quality mass spectrometry data for this specific molecule and its analogues.

Foundational Knowledge: Physicochemical Properties and Their MS Implications

Before any analysis, understanding the molecule's intrinsic properties is paramount. These characteristics dictate every subsequent decision, from sample preparation to the choice of ionization technique.

-

Structure: 5-Chloro-3H-quinazolin-4-one possesses a fused heterocyclic system containing two nitrogen atoms and a chlorine substituent. The nitrogen atoms are key protonation sites, making the molecule amenable to specific ionization techniques.

-

Molecular Formula: C₈H₅ClN₂O

-

Tautomerism: Quinazolinones can exist in keto (amide) and enol (hydroxy) tautomeric forms.[1] Under typical physiological and analytical conditions, the 4(3H)-one keto form is predominant. This stability is crucial for reproducible mass spectrometric analysis.

Table 1: Key Physicochemical Properties of 5-Chloro-3H-quinazolin-4-one

| Property | Value | Implication for Mass Spectrometry |

| Monoisotopic Mass | 180.0145 g/mol | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) confirmation. |

| Average Molecular Weight | 180.59 g/mol | |

| Key Structural Features | Quinazolinone core, basic nitrogen atoms, aromatic chlorine | The nitrogen atoms are readily protonated for positive mode ionization. The chlorine atom produces a definitive isotopic signature. |

Strategic Instrument Setup: Ionization and Mass Analysis

The goal of this stage is to efficiently and reproducibly convert the neutral analyte into gas-phase ions with minimal fragmentation, allowing for the clear observation of the molecular ion.

Ionization Technique: The Case for Electrospray (ESI)

Electrospray Ionization (ESI) is the premier choice for 5-Chloro-3H-quinazolin-4-one. ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, which is ideal for preventing the fragmentation of moderately sized organic molecules.[2][3]

-

Why ESI in Positive Mode? The quinazolinone structure contains two nitrogen atoms which are basic sites. In an acidified mobile phase (e.g., containing 0.1% formic acid), these nitrogens are readily protonated in solution. ESI in positive ion mode ([M+H]⁺) capitalizes on this, leading to a highly efficient and sensitive analysis.

-

Alternative: Atmospheric Pressure Chemical Ionization (APCI): If ESI were to yield poor sensitivity, APCI would be a logical alternative. APCI is suitable for less polar molecules and relies on gas-phase proton transfer reactions. However, for a molecule with inherent basicity like this, ESI is the superior starting point.

Mass Analyzer: The Power of High Resolution

While a standard quadrupole mass spectrometer can provide nominal mass information, utilizing a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is strongly recommended.

-

Accuracy and Confidence: HRMS provides the accurate mass of an ion, allowing for the determination of its elemental formula.[4] For the [M+H]⁺ ion of 5-Chloro-3H-quinazolin-4-one (C₈H₆ClN₂O⁺), the expected accurate mass is 181.0218. Observing this mass with a low ppm (parts-per-million) error provides unequivocal confirmation of the compound's identity, a cornerstone of trustworthy analysis in drug development.[5]

-

Isotopic Resolution: HRMS can resolve the isotopic peaks of the molecular ion, which is critical for confirming the presence of chlorine.

Decoding the Spectrum: Interpretation and Fragmentation

A mass spectrum is rich with information. For this molecule, two key features must be analyzed: the isotopic pattern of the molecular ion and the fragmentation pattern generated by tandem mass spectrometry (MS/MS).

The Chlorine Isotopic Signature: A Definitive Marker

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[6] This results in a characteristic 3:1 intensity ratio for any chlorine-containing ion.[6]

-

Molecular Ion Cluster ([M+H]⁺): In the full scan spectrum, you will not see a single peak for the protonated molecule. Instead, you will observe a cluster:

-

An M peak corresponding to the molecule with ³⁵Cl.

-

An M+2 peak, two m/z units higher, corresponding to the molecule with ³⁷Cl.

-

-

Validation: The presence of this M/M+2 cluster with a relative intensity ratio of approximately 3:1 is definitive proof that the molecule contains one chlorine atom.[6][7]

Table 2: Predicted m/z Values for the Protonated Molecular Ion Cluster

| Ion | Isotope Composition | Calculated Monoisotopic m/z | Expected Relative Abundance |

| [M+H]⁺ | C₈H₆³⁵ClN₂O⁺ | 181.0218 | 100% |

| [M+2+H]⁺ | C₈H₆³⁷ClN₂O⁺ | 183.0188 | ~32% |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

While ESI is a soft ionization technique, structural information is obtained by tandem mass spectrometry (MS/MS).[2] In this process, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is predominantly controlled by the molecule's structure.[8]

For 5-Chloro-3H-quinazolin-4-one, fragmentation is expected to occur along the quinazolinone core. Studies on related quinazoline structures show characteristic losses.[8][9] A primary and highly probable fragmentation pathway involves the neutral loss of carbon monoxide (CO), a stable small molecule.

-

Proposed Key Fragmentation:

-

Precursor Ion: The protonated molecule, [C₈H₆ClN₂O]⁺, at m/z 181.02 .

-

Neutral Loss of CO: Loss of a carbonyl group (CO, 28.01 Da) leads to the formation of a major product ion at m/z 153.01 .

-

This fragmentation is a foundational piece of data for building selective and sensitive quantitative methods, such as Multiple Reaction Monitoring (MRM).

Workflow for Fragmentation Analysis

Caption: Proposed MS/MS fragmentation pathway for 5-Chloro-3H-quinazolin-4-one.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard approach for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The inclusion of quality control (QC) checks ensures the trustworthiness of the generated data.

Step 1: Sample and System Preparation

-

Sample Preparation: Accurately weigh and dissolve 5-Chloro-3H-quinazolin-4-one in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Perform serial dilutions using the initial mobile phase composition to create working standards (e.g., 1 µg/mL).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions and improve chromatographic peak shape.

-

-

System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.

Step 2: Liquid Chromatography

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Gradient:

-

Start at 5-10% B.

-

Ramp to 95% B over 5-7 minutes.

-

Hold at 95% B for 1-2 minutes.

-

Return to initial conditions and re-equilibrate.

-

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 1 - 5 µL.

-

QC Check: Inject a blank (solvent) between samples to monitor for carryover.

Step 3: Mass Spectrometry

-

Ionization Mode: ESI Positive.

-

Key Instrument Parameters (Q-TOF Example):

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (N₂) Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

-

Acquisition Mode:

-

Full Scan (MS1): Acquire data from m/z 50-500 to observe the molecular ion cluster and any potential impurities.

-

Tandem MS (MS/MS): Set up a targeted experiment to isolate the precursor ion (m/z 181.0) and fragment it with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

-

-

QC Check: Regularly run a system suitability test using a known standard to verify instrument performance, including mass accuracy and sensitivity.

Conclusion: Synthesizing Data for Confident Characterization

The mass spectrometric analysis of 5-Chloro-3H-quinazolin-4-one is a clear and robust process when approached with a foundational understanding of the molecule's chemistry. By leveraging ESI in positive mode, the characteristic 3:1 chlorine isotopic pattern provides an immediate and definitive confirmation of elemental composition. High-resolution mass spectrometry further solidifies this identification with accurate mass data. Finally, tandem MS/MS reveals a predictable fragmentation pattern, primarily through the loss of carbon monoxide, which is invaluable for structural confirmation and the development of highly selective quantitative assays. This integrated approach ensures data of the highest scientific integrity, suitable for the rigorous demands of research and drug development.

References

- Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j2/j29680000728]

- Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [URL: https://eprints.soton.ac.uk/376263/]

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [URL: https://www.researchgate.net/publication/271205164_Mass_Spectrometric_Fragmentation_of_Some_Isolated_and_Fused_Heterocyclic_Rings_with_Dibromoquinazoline_Moiety]

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [URL: https://egyankosh.ac.in/handle/123456789/91107]

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10144933/]

- Chlorine isotope analysis of polychlorinated organic pollutants using gas chromatography-high resolution mass spectrometry and evaluation of isotope ratio calculation schemes by experiment and numerical simulation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34146960/]

- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7247775/]

- 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-3-hydroxyquinazoline-2_4_1H_3H_-dione]

- Isotopes in Mass Spectrometry. Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/es104381k]

- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [URL: https://www.researchgate.net/publication/342187659_43H-Quinazolinone_Derivatives_Syntheses_Physical_Properties_Chemical_Reaction_and_Biological_Properties]

- LC/MS Applications in Drug Development. BioAgilytix. [URL: https://www.bioagilytix.

- Electrospray ionization. Wikipedia. [URL: https://en.wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. bioagilytix.com [bioagilytix.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 9. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Unveiling the Mechanistic Intricacies of 5-Chloro-3H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery due to its remarkable therapeutic versatility.[1][2] Derivatives of this stable bicyclic structure, composed of a fused benzene and pyrimidine ring, have been extensively investigated and developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of various substituents on the core structure. This guide focuses on the parent compound, 5-Chloro-3H-quinazolin-4-one, providing a comprehensive overview of its potential mechanisms of action based on the well-established pharmacology of the quinazolinone class. While specific biological targets of the 5-chloro-substituted molecule require empirical validation, this document will serve as an in-depth technical resource for researchers and drug development professionals to design and execute studies aimed at elucidating its precise molecular functions.

Potential Mechanisms of Action: A Multi-Target Landscape

The quinazolin-4-one scaffold is a versatile pharmacophore capable of interacting with a multitude of biological targets. The introduction of a chloro group at the 5-position can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for various enzymes and receptors. Based on extensive research on analogous compounds, the primary putative mechanisms of action for 5-Chloro-3H-quinazolin-4-one are detailed below.

Kinase Inhibition: A Prominent Anticancer Strategy

A significant number of quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6]

Key Kinase Targets for the Quinazolinone Scaffold:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Many clinically successful anticancer drugs, such as gefitinib and erlotinib, feature the quinazolinone core and function by inhibiting EGFR and HER2 tyrosine kinases.[6] These receptors are pivotal in controlling cell growth, proliferation, and survival. Inhibition of their activity can halt tumor progression.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, quinazolinone derivatives can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6]

-

Phosphoinositide 3-Kinase (PI3K) / Akt Signaling Pathway: The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Several quinazolinone-based molecules have been developed as inhibitors of PI3K and Akt.[7][8]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain quinazolinone derivatives have demonstrated inhibitory activity against CDKs, leading to cell cycle arrest.[6]

Investigative Workflow for Kinase Inhibition:

Caption: Workflow for investigating kinase inhibition.

Disruption of Microtubule Dynamics

The integrity and dynamic nature of the cellular microtubule network are fundamental for mitosis, intracellular transport, and the maintenance of cell shape. Several quinazolinone-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Mechanism of Tubulin Polymerization Inhibition:

-

Binding to the Colchicine Site: Some quinazolinone derivatives are known to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.

Experimental Approach to Validate Tubulin Polymerization Inhibition:

Caption: Experimental workflow for tubulin polymerization inhibition.

Modulation of Other Key Cellular Enzymes

The versatility of the quinazolinone scaffold extends to the inhibition of other enzyme classes crucial for cellular homeostasis.

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Some quinazolinone derivatives have been identified as HDAC inhibitors.[3][10]

-

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that regulates the stability of several key proteins involved in tumorigenesis, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 can lead to the stabilization of p53 and the induction of apoptosis in cancer cells. The quinazolin-4(3H)-one scaffold has been identified as a promising starting point for the development of novel USP7 inhibitors.[11]

Experimental Protocols: A Practical Guide

To empower researchers in their investigation of 5-Chloro-3H-quinazolin-4-one, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific kinase.

Materials:

-

Kinase of interest (e.g., EGFR, HER2, etc.)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (5-Chloro-3H-quinazolin-4-one)

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the kinase and Eu-labeled anti-tag antibody mixture to each well.

-

Incubate for the recommended time at room temperature.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to each well.

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[12][13]

Materials:

-